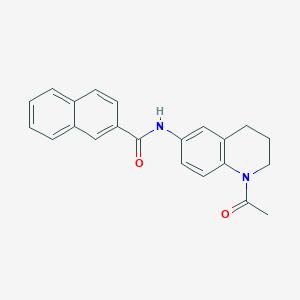

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15(25)24-12-4-7-18-14-20(10-11-21(18)24)23-22(26)19-9-8-16-5-2-3-6-17(16)13-19/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOOPRZKXKKQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the 1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Naphthamide: The final step involves coupling the acetylated tetrahydroquinoline with a naphthamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or naphthamide derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or naphthamide moieties are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced forms of the quinoline or naphthamide moieties.

Substitution: Substituted quinoline or naphthamide derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

Introduction to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound with significant potential in various scientific fields, particularly medicinal chemistry. This compound features a unique structural arrangement that combines a tetrahydroquinoline moiety with a naphthamide functional group, providing it with diverse biological activities and applications.

Structure and Composition

- Molecular Formula : C22H20N2O2

- Molecular Weight : 344.4 g/mol

- Chemical Structure : The compound consists of an acetyl group attached to the tetrahydroquinoline ring and a naphthalene-derived amide structure.

Unique Features

This compound's structure allows for multiple points of chemical modification, which can enhance its biological activity and pharmacological profile. Its ability to interact with various biological targets makes it an attractive candidate for further research.

Medicinal Chemistry

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide demonstrates promising antibacterial properties. Its sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This interaction suggests potential applications as a lead compound for developing new antibiotics or other therapeutic agents targeting bacterial infections.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The tetrahydroquinoline structure is known to influence cell signaling pathways associated with cancer proliferation and survival. Research into its mechanisms of action is ongoing to explore its efficacy in cancer treatment .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Understanding its binding affinities and interaction mechanisms can provide insights into designing more effective inhibitors for therapeutic applications.

Case Study 1: Antibacterial Properties

A study demonstrated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide significantly inhibited the growth of several bacterial strains in vitro. The mechanism was primarily attributed to its ability to bind to dihydropteroate synthase, leading to disrupted folate synthesis and subsequent bacterial cell death.

Case Study 2: Anticancer Activity

In vitro tests showed that the compound induced apoptosis in cancer cell lines by activating specific signaling pathways. Further research is required to elucidate the exact molecular mechanisms involved and the potential for clinical applications.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features | Potential Applications |

|---|---|---|---|

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide | Structure | Contains naphthalene; enhanced enzyme inhibition | Antibiotics, anticancer agents |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamide | Structure | Sulfonamide group; antibacterial activity | Antibiotics |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | Structure | Cyclohexane ring; altered sterics | Potentially different biological activity |

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

VU0155056 (VU01)

Structure : N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide .

Comparison :

- Core Differences: VU01 replaces the tetrahydroquinoline with a benzoimidazolone-piperidine system.

- Functional Similarities : Both compounds share the 2-naphthamide moiety, critical for aromatic stacking.

- Biological Activity : VU01 is a phospholipase D (PLD) inhibitor, suggesting the target compound may also interact with lipid-metabolizing enzymes.

2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide

Structure: Chloroacetamide linked to a 2-oxo-tetrahydroquinoline . Comparison:

- Substituent Variation : The target compound has an acetyl group (1-position) and naphthamide (6-position), whereas this analog features a chloroacetamide and 2-oxo group.

- Implications : The chloro substituent may enhance electrophilicity, while the acetyl group in the target compound could improve metabolic stability.

Triazole-Naphthoxy Acetamides

Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives .

Comparison :

- Heterocyclic Core: Triazole vs. tetrahydroquinoline.

- Synthetic Route : Both utilize amide coupling, but triazoles are synthesized via 1,3-dipolar cycloaddition.

- Spectroscopic Data : Similar IR stretches (C=O at ~1670 cm⁻¹) and NMR aromatic signals (δ 7.2–8.4 ppm) indicate comparable electronic environments.

Quinoline-Indole Acetamides

Structure: (E)-N-(naphthalen-2-yl)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide . Comparison:

- Aromatic Systems: Quinoline and indole vs. tetrahydroquinoline and naphthalene.

- Conformational Flexibility: The target compound’s saturated tetrahydroquinoline may reduce steric hindrance compared to planar quinoline-indole systems.

Data Table: Key Structural and Functional Attributes

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by the presence of:

- Tetrahydroquinoline moiety : This structure is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

- Naphthalene ring : Enhances lipophilicity and stability, potentially improving the compound's bioavailability.

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is C22H20N2O2, indicating a composition that includes nitrogen and oxygen alongside carbon and hydrogen .

Biological Activity

Research indicates that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide exhibit various biological activities. Notably:

- Inhibition of NF-κB : Compounds within the tetrahydroquinoline class have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This pathway is crucial in inflammation and cancer progression .

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroquinolines can exhibit cytotoxic effects against multiple human cancer cell lines. For instance, a study demonstrated that certain tetrahydroquinoline derivatives showed up to 53 times more potent inhibition of LPS-induced NF-κB activity compared to reference compounds .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(naphthalen-2-yl)acetamide | Contains naphthalene; lacks tetrahydroquinoline | Antiproliferative effects |

| 3-hydroxyquino[4,3-b]quinoline | Similar quinoline structure; hydroxyl substitution | Anticancer properties |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide | Unique combination of naphthalene and tetrahydroquinoline | Potential anti-inflammatory and anticancer effects |

The biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer. The inhibition of NF-κB is particularly noteworthy as this transcription factor plays a pivotal role in regulating immune responses and cell survival .

Synthesis Methods

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride or acetyl chloride.

- Coupling with Naphthalene Derivative : The acetylated tetrahydroquinoline is coupled with a naphthalene derivative through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Study on Anticancer Activity

A significant study evaluated various derivatives of tetrahydroquinolines for their anticancer activity against several human cancer cell lines (e.g., MDA-MB-231). The results indicated that specific modifications in the tetrahydroquinoline structure could enhance cytotoxicity and selectivity towards cancer cells .

Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of tetrahydroquinoline derivatives. The findings suggested that these compounds could effectively inhibit pro-inflammatory cytokine production by blocking NF-κB activation pathways .

Q & A

Q. Table 1: SAR of Key Derivatives

| Substituent | IC (μM) | Notes |

|---|---|---|

| 2-Naphthamide | 0.45 | High BBB penetration |

| 4-Nitrobenzamide | 1.20 | Enhanced solubility |

| 4-Methoxybenzamide | 2.80 | Reduced kinase affinity |

What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

Level: Advanced

Answer:

- Solubility enhancement: Co-solvents (PEG 400) or salt formation (hydrochloride) .

- Metabolic stability: Liver microsome assays (human/rat) identify vulnerable sites (e.g., acetyl group hydrolysis) .

- Pro-drug approaches: Mask polar groups (e.g., esterification of naphthamide) to improve bioavailability .

Key Data:

- LogP: ~3.2 (calculated via ChemDraw) suggests moderate lipophilicity.

- Microsomal half-life: >30 min indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.